An In-Depth Technical Guide to the Solubility of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic Acid
An In-Depth Technical Guide to the Solubility of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing bioavailability, formulation strategies, and ultimate clinical success. This technical guide provides a comprehensive examination of the solubility of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers to thoroughly characterize this molecule. We will explore the anticipated solubility behavior based on its chemical structure, delve into the critical influence of pH and pKa, and provide detailed, field-tested methodologies for both thermodynamic and kinetic solubility determination. This guide is designed to be a self-validating resource, grounding every recommendation in scientific causality to ensure robust and reproducible results.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a novel chemical entity from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper. Poor solubility can lead to a cascade of downstream issues, including limited absorption from the gastrointestinal tract, low and variable oral bioavailability, and difficulties in developing parenteral formulations.[1] Consequently, a thorough understanding and empirical determination of a compound's solubility profile are imperative in the early stages of drug discovery and development.
This guide focuses on 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid (Molecular Formula: C₉H₇N₃O₂), a molecule featuring a pyridine ring, a pyrazole moiety, and a carboxylic acid group.[2] This unique combination of functional groups suggests a complex solubility behavior that is highly dependent on the surrounding chemical environment.
Theoretical Solubility Profile of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic Acid
A priori assessment of a molecule's solubility can guide experimental design and the selection of appropriate analytical techniques. The structure of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid offers several clues to its likely behavior in various solvents.
Structural Features Influencing Solubility
-
Carboxylic Acid Group: The presence of the -COOH group is a primary driver of aqueous solubility, particularly at neutral to basic pH where it can deprotonate to the highly polar carboxylate anion (-COO⁻). This group can act as both a hydrogen bond donor and acceptor.
-
Pyridine and Pyrazole Rings: Both the pyridine and pyrazole rings contain nitrogen atoms that can act as hydrogen bond acceptors. The pyridine nitrogen is weakly basic, while the pyrazole ring system contributes to the molecule's aromatic character. The pyrazole ring itself is known to be a bioisostere for arenes, often improving properties like solubility.[3]
-
Amphoteric Nature: The molecule possesses both an acidic functional group (carboxylic acid) and basic nitrogen atoms in the pyridine and pyrazole rings. This amphoteric character implies that its solubility will be significantly influenced by the pH of the medium. The lowest solubility is expected at its isoelectric point.
-
Predicted Lipophilicity (XlogP): The predicted XlogP value for this compound is approximately 0.7.[2] This relatively low value suggests a favorable partitioning into aqueous environments over highly nonpolar organic solvents, although it does not guarantee high absolute solubility.
Anticipated Solubility in Common Solvents
Based on the structural features and the behavior of similar compounds like picolinic acid (pyridine-2-carboxylic acid) and various pyrazole derivatives, we can predict a qualitative solubility profile.[4][5][6][7]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability to form hydrogen bonds with the carboxylic acid and nitrogen atoms is expected to facilitate dissolution. Solubility in water will be highly pH-dependent. Picolinic acid is soluble in water and ethanol.[4][7] |
| Polar Aprotic | DMSO, Acetonitrile (ACN), Acetone | Moderate to High | These solvents can accept hydrogen bonds and have sufficient polarity to solvate the molecule. DMSO is often an excellent solvent for a wide range of organic compounds.[8] Acetonitrile is often used in the synthesis and purification of pyrazole derivatives, indicating at least moderate solubility, especially at elevated temperatures.[9] |
| Nonpolar | Hexane, Toluene | Low | The overall polar nature of the molecule, with its multiple hydrogen bonding sites, suggests poor compatibility with nonpolar solvents. |
The Impact of pH and pKa on Aqueous Solubility
For ionizable compounds, pH is arguably the most critical factor governing aqueous solubility. The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship.
Ionization States of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic Acid
This molecule has at least two key ionizable centers: the carboxylic acid (acidic) and the pyridine nitrogen (weakly basic).
-
Acidic pKa (pKa₁): This will be associated with the deprotonation of the carboxylic acid group. For the parent picolinic acid, the pKa is around 5.4. The electron-withdrawing nature of the pyrazolyl substituent may slightly alter this value.
-
Basic pKa (pKa₂): This will be associated with the protonation of the pyridine nitrogen. For pyridine itself, the pKa of the conjugate acid is about 5.2.
The interplay of these pKa values will dictate the net charge of the molecule at a given pH and, consequently, its solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: Accurately weigh approximately 2-5 mg of solid 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid into a clear glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).
-
Equilibration: Seal the vials tightly. Place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours. A visual confirmation of excess solid at the end of the incubation period is crucial.
-
Phase Separation: After equilibration, allow the vials to stand for a short period for larger particles to settle. Carefully withdraw a portion of the supernatant and filter it through a low-binding 0.45 µm syringe filter (e.g., PVDF) into a clean vial. Causality Note: Filtration is a critical step to ensure that only the dissolved compound is analyzed. The choice of filter material is important to prevent adsorption of the analyte.
-
Quantification: Prepare a standard curve of the compound in the same solvent. Analyze the filtered sample using a validated HPLC-UV method. The concentration is determined by comparing the sample's response to the standard curve.
Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, can remain in an aqueous buffer before it precipitates. [10][11]This method is rapid, requires minimal compound, and is well-suited for early-stage discovery screening. [12] Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry) or UV absorbance after filtration. [13] Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Stock Solution: Prepare a 10 mM stock solution of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., PBS pH 7.4).
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Incubation: Seal the plate and shake for 1.5 to 2 hours at room temperature.
-
Detection (Nephelometry): Read the plate on a nephelometer to measure light scattering, which is indicative of precipitate formation. The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background.
Data Interpretation and Reporting
The results from these experiments should be reported clearly and with context.
| Parameter | Thermodynamic Solubility | Kinetic Solubility |
| Units | µg/mL or µM | µM |
| Conditions | Specify solvent (and pH for aqueous), temperature, and incubation time. | Specify aqueous buffer, final DMSO %, temperature, and incubation time. |
| Interpretation | Represents the true equilibrium solubility. | Represents the concentration at which precipitation occurs from a supersaturated solution. Often lower than thermodynamic solubility. |
Conclusion and Future Directions
While public domain data on the solubility of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid is sparse, its chemical structure provides a strong basis for predicting its behavior and designing robust experimental investigations. Its amphoteric nature, driven by the carboxylic acid and basic nitrogen centers, makes its aqueous solubility highly pH-dependent. The protocols outlined in this guide for determining both thermodynamic and kinetic solubility provide a comprehensive framework for researchers to generate the high-quality, reproducible data necessary for informed decision-making in a drug development context. Future work should focus on the experimental determination of the compound's pKa values to build a complete pH-solubility profile, which will be invaluable for the rational design of formulations and the prediction of its in vivo behavior.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
- Di Francesco, M. E., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(3), 1814-1863.
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
- Solubility of Things. (n.d.). Pyrazole.
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
- Tokyo Chemical Industry. (n.d.). Pyridine-2-carboxylic Acid.
- BenchChem. (n.d.). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability.
-
MDPI. (2021). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from National Journal of Pharmaceutical Sciences website.
- Springer. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PubChemLite. (n.d.). 4-(1h-pyrazol-1-yl)pyridine-2-carboxylic acid.
- BLDpharm. (n.d.). 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid.
- PubChemLite. (n.d.). N-(1h-pyrazol-4-yl)pyridine-4-carboxamide.
- ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State.
- Fisher Scientific. (n.d.). Pyrazolopyridines.
-
PubChem. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
PMC - NIH. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
- ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.
- AFINITICA. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides.
- International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
Sources
- 1. evotec.com [evotec.com]
- 2. PubChemLite - 4-(1h-pyrazol-1-yl)pyridine-2-carboxylic acid (C9H7N3O2) [pubchemlite.lcsb.uni.lu]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 7. Pyridine-2-carboxylic Acid | 98-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. inventivapharma.com [inventivapharma.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
